molecular formula C28H24Si B106266 Di-9H-fluoren-9-yldimethylsilane CAS No. 18769-00-1

Di-9H-fluoren-9-yldimethylsilane

Cat. No. B106266
CAS RN: 18769-00-1
M. Wt: 388.6 g/mol
InChI Key: TZWIUTIZUVVALM-UHFFFAOYSA-N
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Description

Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound that has been the subject of various studies due to its interesting photophysical properties, particularly its ability to form intramolecular excimers. Excimers are excited complexes formed between two identical molecules, one of which is in the excited state and the other in the ground state. The formation of excimers in DFYDMS has been explored through both experimental and computational methods, providing insights into the dynamics and energetics of this process .

Synthesis Analysis

While the provided papers do not detail the synthesis of DFYDMS specifically, they do discuss the synthesis of related fluorenylsilane compounds. For instance, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related fluorene derivative, involves bromination, methylation, and a Grignard reaction starting from fluorene. This process is noted for its reasonable route, short reaction time, and high yield, which could be indicative of the synthetic accessibility of fluorene derivatives like DFYDMS .

Molecular Structure Analysis

The molecular structure of DFYDMS has been studied using time-resolved fluorescence spectroscopy and ab initio calculations. These studies have revealed that DFYDMS can adopt multiple conformations, including a near sandwich geometry and a true sandwich geometry, which are associated with its locally excited (LE) states and excimer state, respectively. The transition between these states involves conformational changes that are energetically favorable and lead to the characteristic red-shifted fluorescence of the excimer state .

Chemical Reactions Analysis

The chemical reactivity of related fluorenylsilane compounds has been investigated, such as the reaction of 9-fluorenyltris(trimethylsilyl)silane with chlorine to yield dichloro-9-fluorenyltrimethylsilylsilane. This reaction proceeds with good yield and results in a product with a staggered conformation and approximate C_s-symmetry, as determined by spectroscopic methods and X-ray structure analysis . These findings suggest that fluorenylsilane compounds, including DFYDMS, may undergo specific reactions that lead to structurally distinct products.

Physical and Chemical Properties Analysis

The physical and chemical properties of DFYDMS have been extensively studied through fluorescence spectroscopic techniques and time-dependent density functional theory (TD DFT) calculations. These studies have shown that the intramolecular excimer formation in DFYDMS is not significantly affected by solvent viscosity, indicating a slight conformational change during the monomer-excimer transition. The excitation energies and oscillator strengths derived from TD DFT calculations correlate well with the experimental absorption patterns, demonstrating the sensitivity of the excimer state to interchromophore separation and dihedral angle variations . Additionally, the molecular structure of a related compound, 1,8-dimethylfluoren-9-one, has been determined to be closely planar with a mutual inclination between benzene rings, which may provide insights into the planarity and steric effects in DFYDMS .

Scientific Research Applications

Fluorescence Spectroscopy and Time-Dependent DFT Studies

Di-9H-fluoren-9-yldimethylsilane has been studied for its intramolecular excimer formation in various solvents using steady-state and time-resolved fluorescence spectroscopies. The transformation involves a conformational change from a near face-to-face conformer to a true sandwich conformer, with minimal solvent viscosity effects. The excitation energies and oscillator strengths were analyzed using time-dependent B3LYP/cc-pVTZ method, revealing a decrease in excitation energy with reduced interchromophore separation and dihedral angle (Boo et al., 2010).

Time-Resolved Fluorescence Spectra Analysis

Another study explored the dynamics and energetics of intramolecular excimer formation in Di-9H-fluoren-9-yldimethylsilane using picosecond time-resolved fluorescence spectroscopy. The analysis identified multiple excited states and their lifetimes, contributing to a deeper understanding of the transition between locally excited states and the excimer state (Boo & Kang, 2005).

Synthesis and Application in Light-Emitting Devices

In the context of materials science, a study described the synthesis of polyfluorenes from 9,9-dioctyl-9H-fluorene. These polyfluorenes, when used in light-emitting devices, showed minimized green emission compared to those from conventionally synthesized monomers. This highlights the potential of Di-9H-fluoren-9-yldimethylsilane derivatives in improving the performance of electronic devices (Cho et al., 2007).

Catalyzed Cross-Coupling for 9H-Fluorene Synthesis

A study presented an efficient synthesis of 9H-fluorene derivatives using a Pd(0)-catalyzed cross-coupling reaction. This method is significant for its high yields, simplicity, and mild reaction conditions, offering an excellent alternative for 9H-fluorene synthesis (Xu et al., 2015).

Biodegradation of Fluorene Derivatives

Research on an Arthrobacter sp. strain showed its ability to use fluorene as a sole carbon and energy source, leading to the identification of several metabolites including 9-fluorenol and 9H-fluoren-9-one. This study is crucial for understanding the biodegradation pathways of fluorene derivatives (Grifoll et al., 1992).

Polymer Solar Cells Applications

A novel copolymer containing 9-alkylidene-9H-fluorene unit was synthesized for use in bulk heterojunction polymer solar cells. This polymer demonstrated a high power conversion efficiency, indicating the usefulness of 9-alkylidene-9H-fluorene in solar cell applications (Du et al., 2011).

properties

IUPAC Name

bis(9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWIUTIZUVVALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346692
Record name Di-9H-fluoren-9-yldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-9H-fluoren-9-yldimethylsilane

CAS RN

18769-00-1
Record name Di-9H-fluoren-9-yldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
BH Boo, D Kang - The Journal of Physical Chemistry A, 2005 - ACS Publications
… Dynamics and energetics for intramolecular excimer formation of a diarylsilane, di-9H-fluoren-9-yldimethylsilane (DFYDMS) have been investigated by means of ps time-resolved …
Number of citations: 16 pubs.acs.org
BH Boo, SY Ryu, M Yoon, SG Koh… - The Journal of Physical …, 2010 - ACS Publications
… (1) Our recent study of dynamic and energetic behaviors for intramolecular excimer formation of a diarylsilane molecule, di-9H-fluoren-9-yldimethylsilane (DFYDMS) could help clarify …
Number of citations: 11 pubs.acs.org
BH Boo, SY Ryu, DG Kang - 2003 - osti.gov
… Intramolecular excimer formation dynamics of Di-9H-fluoren-9-yldimethylsilane (DFYDMS) has been investigate by means of ps time-resolved fluorescence spectroscopy and an ab …
Number of citations: 2 www.osti.gov
BH Boo, M Lee, KS Jeon, SJ Kim - The Journal of Physical …, 2014 - ACS Publications
Intramolecular excimer formation of bis(9-fluorenyl)methane (BFM) and 9-(9′-ethylfluorenyl)-9-fluorenylmethane (EFFM), in which an ethyl group is substituted to a 9-H atom in BFM, …
Number of citations: 4 pubs.acs.org
JM Tanko, LE Brammer - The Journal of Organic Chemistry, 1997 - ACS Publications
1-Methyl-5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one (8) and 1,1-dimethyl-5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one (1) react with thiophenoxide ion to produce cyclopropane ring-…
Number of citations: 10 pubs.acs.org
KA Fletcher, SO Fakayode, M Lowry… - Analytical …, 2006 - ACS Publications
… Some of the fundamental studies included the investigation of the dynamics and energetics of the intramolecular excimer formation of diarylsilane, di-9H-fluoren-9-yldimethylsilane (M24…
Number of citations: 46 pubs.acs.org
MFS Khan, J Wu, C Cheng, M Akbar, B Liu… - … Science & Engineering, 2020 - Springer
Various single-ring aromatic compounds in water sources are of great concern due to its hazardous impact on the environment and human health. The fluorescence excitation-emission …
Number of citations: 12 link.springer.com
I Novotný, M Blažíková, D Staneˇk… - Molecular biology of …, 2011 - Am Soc Cell Biol
The U4/U6·U5 tri-small nuclear ribonucleoprotein particle (tri-snRNP) is an essential pre-mRNA splicing factor, which is assembled in a stepwise manner before each round of splicing. …
Number of citations: 104 www.molbiolcell.org
CA Williams, AJ Blake, C Wilson… - Crystal Growth and …, 2008 - ACS Publications
Reaction of magnesium, calcium, strontium, and barium salts with a range of dicarboxylic acids [benzene-1,4-dicarboxylic acid (H 2 BDC), naphthalene-2,6-dicarboxylic acid (H 2 NDC), …
Number of citations: 143 pubs.acs.org
N Ito, NM Watanabe, Y Okamoto, H Umakoshi - Biophysical Journal, 2023 - cell.com
Laurdan and Prodan were designed for the evaluation of the surrounding hydration state. When inserted into lipid bilayer systems, both probes are located at different positions and …
Number of citations: 4 www.cell.com

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